3-Chloro-4-iodotoluene

Sequential cross-coupling Orthogonal reactivity Suzuki-Miyaura

3-Chloro-4-iodotoluene (2-chloro-1-iodo-4-methylbenzene, C₇H₆ClI, MW 252.48 g/mol) is a dihalogenated toluene derivative bearing chlorine at the 3-position and iodine at the 4-position relative to the methyl group. This substitution pattern imparts a pronounced orthogonal reactivity profile exploitable in sequential palladium-catalyzed cross-coupling reactions, where the weaker C–I bond undergoes oxidative addition with Pd(0) substantially faster than the C–Cl bond.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 116632-42-9
Cat. No. B038409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodotoluene
CAS116632-42-9
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)Cl
InChIInChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyIFXSHBHXDHPWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-iodotoluene (CAS 116632-42-9): A Dual-Halogenated Toluene Building Block for Orthogonal Cross-Coupling and Targeted Protein Degradation


3-Chloro-4-iodotoluene (2-chloro-1-iodo-4-methylbenzene, C₇H₆ClI, MW 252.48 g/mol) is a dihalogenated toluene derivative bearing chlorine at the 3-position and iodine at the 4-position relative to the methyl group. This substitution pattern imparts a pronounced orthogonal reactivity profile exploitable in sequential palladium-catalyzed cross-coupling reactions, where the weaker C–I bond undergoes oxidative addition with Pd(0) substantially faster than the C–Cl bond [1]. The compound is commercially available as a research chemical with typical purity specifications of 95–99% (GC) and is classified under the protein degrader building block family by multiple suppliers, reflecting its growing use in PROTAC and molecular glue synthesis [2].

Why 3-Chloro-4-iodotoluene Cannot Be Replaced by Mono-Halogenated or Alternative Dihalogenated Toluenes


Mono-halogenated toluenes such as 4-iodotoluene or 3-chlorotoluene each offer only a single reactive handle, precluding sequential, site-selective derivatization strategies that are foundational to convergent synthesis of complex scaffolds in medicinal chemistry [1]. Among dihalogenated analogs, the position and identity of the halogen pair critically determine both the physical properties (density, boiling point, melting point) and the kinetic selectivity achievable in cross-coupling: the I > Br > Cl oxidative addition rate hierarchy, combined with regioelectronic effects of the methyl and second halogen substituents, means that 3-Cl-4-iodotoluene, 2-Cl-4-iodotoluene, 3-Br-4-iodotoluene, and 3-Cl-4-bromotoluene each exhibit different selectivity windows, physical handling characteristics, and downstream compatibility [2]. Generic substitution therefore risks altered reaction selectivity, reduced intermediate stability, or incompatibility with storage and purification workflows .

3-Chloro-4-iodotoluene vs. Closest Analogs: Quantitative Head-to-Head and Cross-Analog Comparison Data


Orthogonal C–I vs. C–Cl Reactivity in Pd(0)-Catalyzed Cross-Coupling: Class-Level Kinetic Selectivity

3-Chloro-4-iodotoluene possesses two halogen substituents with a well-established reactivity differential in palladium-catalyzed oxidative addition. The C–I bond (bond dissociation energy ~57 kcal/mol for Ph–I) undergoes oxidative addition to Pd(0) complexes substantially faster than the C–Cl bond (bond dissociation energy ~95 kcal/mol for Ph–Cl). This enables selective C–I coupling under mild conditions (room temperature to 60 °C, Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) while leaving the C–Cl bond intact for a subsequent, higher-temperature coupling step. In contrast, mono-halogenated 4-iodotoluene or 3-chlorotoluene each provide only a single coupling site, and 3-chloro-4-bromotoluene exhibits a narrower I–Br reactivity gap (bond dissociation energy ~71 kcal/mol for Ph–Br), reducing the selectivity window for sequential functionalization [1]. Quantitative rate data from oxidative addition of substituted aryl halides to Pd(PCy₃)₂ confirm that aryl iodides react approximately 50- to 500-fold faster than the corresponding aryl chlorides, and the presence of an ortho- or meta-chloro substituent further modulates the absolute rate through inductive effects [2].

Sequential cross-coupling Orthogonal reactivity Suzuki-Miyaura Oxidative addition kinetics Polyhalogenated arene

Physical Property Benchmarking: Density, Boiling Point, and Melting Point vs. Dihalogenated Analogs

The physical properties of 3-chloro-4-iodotoluene (density 1.82 g/cm³, boiling point ~249 °C at 760 mmHg, melting point ~40–44 °C) position it as a distillable liquid at ambient temperature (unlike solid 4-iodotoluene, mp 35 °C) with significantly higher density than mono-halogenated 3-chlorotoluene (density 1.07 g/cm³) . Among the dihalogenated comparator set, the 3-Cl-4-I substitution pattern yields a density (1.82 g/cm³) distinctly lower than the Br-I analog 3-bromo-4-iodotoluene (density 2.08 g/cm³) but substantially higher than the Cl-Br analog 3-chloro-4-bromotoluene (density 1.54 g/cm³) . This systematic variation in density and boiling point, arising from the combined atomic masses and polarizabilities of the halogen pair, has direct implications for bulk handling, solvent compatibility, and purification strategy selection. The compound's melting point (~40–44 °C) also differentiates it from the regioisomer 2-chloro-4-iodotoluene (mp ~22 °C), which remains liquid at standard cold-storage temperatures .

Physicochemical property comparison Density differentiation Boiling point Purification handling Liquid vs. solid phase

Protein Degrader Building Block Classification: A Specific Procurement Category Distinguishing 3-Cl-4-iodotoluene from General Halogenated Intermediates

Multiple commercial suppliers explicitly classify 3-chloro-4-iodotoluene under the 'Protein Degrader Building Blocks' product family, a curated chemical category that identifies intermediates with demonstrated utility in the synthesis of PROTAC (proteolysis-targeting chimera) molecules and related heterobifunctional degraders [1]. This classification is not universally applied to all halogenated toluene analogs. For instance, while 2-bromo-4-iodotoluene (CAS 26670-89-3) shares this classification, the mono-halogenated 4-iodotoluene and 3-chlorotoluene are primarily categorized as general synthetic intermediates rather than specifically designated degrader building blocks [2]. The orthogonal reactivity of the C–I and C–Cl bonds of 3-chloro-4-iodotoluene is particularly well-suited to the convergent synthesis strategy typical of PROTAC construction, where the iodine serves as an attachment point for the target-protein ligand and the chlorine provides a handle for subsequent linker modification or E3 ligase ligand conjugation [3].

PROTAC Targeted protein degradation Heterobifunctional degrader Molecular glue Medicinal chemistry building block

Regioisomeric Differentiation: 3-Cl-4-I vs. 2-Cl-4-I vs. 2-Cl-5-I Substitution Patterns — Boiling Point and Melting Point Impact

Among the C₇H₆ClI constitutional isomers, the 3-chloro-4-iodo substitution pattern of the target compound confers a distinct combination of melting point (~40–44 °C) and boiling point (~249 °C at 760 mmHg) that differs measurably from its regioisomers . The 2-chloro-4-iodotoluene regioisomer (CAS 83846-48-4) melts at ~22 °C, remaining liquid at typical 2–8 °C storage temperatures, whereas the target compound partially solidifies under these conditions . This solid–liquid phase boundary difference is relevant for automated liquid handling systems and for purification by recrystallization. Furthermore, the 2-chloro-5-iodo regioisomer (CAS 116632-41-8) exhibits a boiling point of 239 °C and density of 1.81 g/cm³, values intermediate between the 3-Cl-4-I and 2-Cl-4-I isomers [1]. While direct comparative reactivity data across these regioisomers is limited outside of class-level principles, the electronic effects of Cl at the meta vs. ortho position relative to the iodine are expected to modulate oxidative addition rates and the regioselectivity of subsequent electrophilic aromatic substitution reactions [2].

Regioisomer comparison Substitution pattern effects Boiling point differentiation Isomer-specific purification

High-Value Application Scenarios for 3-Chloro-4-iodotoluene Based on Quantitative Differentiation Evidence


Sequential Suzuki-Miyaura / Buchwald-Hartwig Coupling for Convergent Medicinal Chemistry

In the synthesis of biaryl or aryl-amine pharmacophores requiring differential functionalization of two positions on the same toluene ring, 3-chloro-4-iodotoluene enables a sequential coupling strategy: first, mild-temperature (25–60 °C) Suzuki-Miyaura coupling at the C–I bond using Pd(PPh₃)₄, followed by a higher-temperature (80–110 °C) Buchwald-Hartwig amination or second Suzuki coupling at the C–Cl bond. This strategy eliminates the need for protecting group installations and deprotections that would be required with mono-halogenated starting materials, reducing step count and improving overall yield. The substantially larger reactivity gap (C–I vs. C–Cl) compared to bromo-chloro analogs minimizes cross-reactivity during the first coupling step [1]. This scenario is directly supported by the well-established I > Br > Cl oxidative addition rate hierarchy and the class-level orthogonal reactivity evidence presented in Section 3.

PROTAC Linker Attachment and Target-Protein Ligand Conjugation

3-Chloro-4-iodotoluene serves as a core aromatic scaffold in PROTAC molecule synthesis, where the iodine atom is exploited for initial Pd-catalyzed attachment of the target-protein binding ligand, and the chlorine atom is reserved for subsequent linker elongation or E3 ligase ligand introduction through a second, orthogonal coupling event. The compound's explicit classification as a 'Protein Degrader Building Block' by commercial suppliers provides procurement-level validation of its applicability in this therapeutic modality [2]. This application benefits directly from the orthogonal reactivity documented in Evidence Item 1 and the supplier categorization presented in Evidence Item 3.

Building Block for Hypervalent Iodine Reagent Precursors

The iodine atom in 3-chloro-4-iodotoluene can be oxidized to hypervalent iodine(III) or iodine(V) species, generating reagents for controlled oxidation, oxidative coupling, and halogenation reactions. The presence of the electron-withdrawing chloro substituent modulates the electrophilicity of the resulting hypervalent iodine center, providing a tuning parameter absent in non-chlorinated aryl iodide precursors such as 4-iodotoluene. The higher density and boiling point of 3-chloro-4-iodotoluene relative to mono-halogenated alternatives (as quantified in Evidence Item 2) also influence the physical handling of the resulting hypervalent iodine reagents, which are often isolated as crystalline solids or high-density oils [3].

Regioisomer-Specific Intermediate Selection for Structure-Activity Relationship (SAR) Studies

In lead optimization campaigns where the substitution pattern on a toluene core directly impacts target binding, the measured physical property differences between 3-chloro-4-iodotoluene and its regioisomers (e.g., 2-chloro-4-iodotoluene, 2-chloro-5-iodotoluene) — specifically the ~18–22 °C higher melting point and ~8–10 °C higher boiling point compared to the 2-chloro-4-iodo isomer — provide procurement with a basis for selecting the isomer whose physical form (near-ambient solid vs. persistent liquid) aligns best with automated synthesis, purification, and long-term storage workflows. The 3-Cl-4-I isomer's higher melting point may offer advantages in solid-dispensing automation and in crystallization-based purification of downstream intermediates .

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